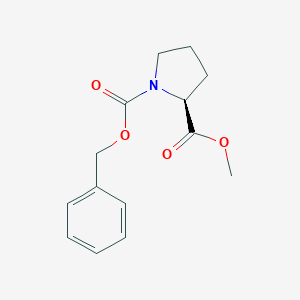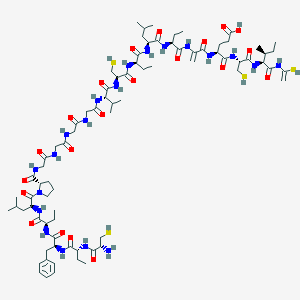
3-bromo-1H-indazole-5-carbonitrile
Descripción general
Descripción
“3-bromo-1H-indazole-5-carbonitrile” is a chemical compound. It has a molecular weight of 222.04 .
Synthesis Analysis
There are several synthetic approaches to indazoles, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for “3-bromo-1H-indazole-5-carbonitrile” is1S/C8H4BrN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) . Chemical Reactions Analysis
Indazoles can be synthesized through various methods, including Cu (OAc) 2 -catalyzed reactions to form N–N bond in DMSO under O2 atmosphere .Aplicaciones Científicas De Investigación
Chemical Properties and Storage
“3-Bromo-1H-indazole-5-carbonitrile” is a chemical compound with the CAS Number: 395101-67-4 and a molecular weight of 222.04 . It is an off-white to light-red to brown solid .
Synthesis of Indazoles
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . The compound “3-bromo-1H-indazole-5-carbonitrile” could potentially be used in the synthesis of these indazoles . Recent synthetic strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Medicinal Applications
Indazole-containing compounds have been found to have antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . While specific research on “3-bromo-1H-indazole-5-carbonitrile” is limited, it’s possible that this compound could be used in the development of drugs with these properties.
Inhibitor of Phosphoinositide 3-Kinase δ
Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This suggests a potential application of “3-bromo-1H-indazole-5-carbonitrile” in respiratory disease treatment.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3-bromo-1H-indazole-5-carbonitrile is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. The indazole scaffold, which is part of the compound’s structure, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
It is known to inhibit the nadph oxidase activity of nnos . This inhibition likely results in a decrease in the production of NO, which can affect various cellular processes.
Biochemical Pathways
The biochemical pathways affected by 3-bromo-1H-indazole-5-carbonitrile are likely related to its inhibition of NOS. By reducing NO production, it can influence pathways that rely on NO as a signaling molecule. NO is involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
3-bromo-2H-indazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHZCDQLDZQYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624024 | |
| Record name | 3-Bromo-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-indazole-5-carbonitrile | |
CAS RN |
395101-67-4 | |
| Record name | 3-Bromo-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)









